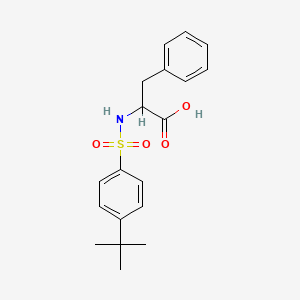

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a derivative of phenylalanine . It has a molecular weight of 361.46 . This compound is solid in its physical form . It is recognized to be beneficial as ergogenic dietary substances .

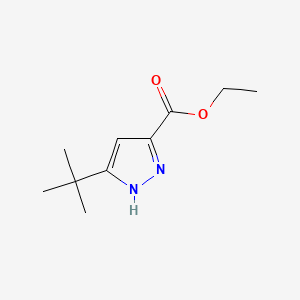

Molecular Structure Analysis

The IUPAC name of this compound is N-[(4-tert-butylphenyl)sulfonyl]phenylalanine . The InChI code is 1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 361.46 .

Scientific Research Applications

Molecular Recognition

- A study highlights the molecular recognition of phenylalanine derivatives by the synthetic receptor cucurbit[7]uril. The 4-tert-butyl derivative of phenylalanine exhibited significantly higher affinity for the receptor compared to phenylalanine, demonstrating its potential in developing minimal affinity tags (Logsdon et al., 2011).

NMR Spectroscopy in Proteins

- Another research incorporated 4-(tert-butyl)phenylalanine into proteins for site-selective studies using NMR spectroscopy. This method proved effective for observing signal changes in response to ligand binding in protein systems (Loh et al., 2018).

Biosynthesis and Metabolism in Plants

- Phenylalanine, including its derivatives, plays a crucial role in the biosynthesis and metabolic utilization in plants, particularly in conifer trees. It is a precursor for numerous compounds crucial for plant defense and growth (Pascual et al., 2016).

Peptide Synthesis

- The compound has been used in model studies for peptide synthesis, showing potential in generating peptide active esters. This application is significant for solid-phase synthesis and development of new peptides (Siemens et al., 1990).

Chemical Synthesis and Modification

- It has been involved in the synthesis of various chemically modified amino acids and peptides, demonstrating its versatility in organic synthesis (Yao et al., 1999).

Development of Fluorimetric Chemosensors

- The derivative's application extends to the development of novel fluorimetric chemosensors for ion recognition, demonstrating its potential in biochemical sensing and analysis (Esteves et al., 2016).

Catalysis and Organic Reactions

- The compound has been employed in catalysis, particularly in the coupling of benzyl halides to trans-stilbenes, showcasing its role in facilitating organic reactions (Zhang et al., 2015).

Phenylalanine Hydroxylase Studies

- Its structural analogues have been used in studying the catalytic domain of human phenylalanine hydroxylase, contributing to our understanding of amino acid metabolism (Andersen et al., 2002).

Synthesis of Biofuels

- Research also shows its use in the synthesis of high-density biofuels, demonstrating its application in sustainable energy solutions (Zhong et al., 2019).

Mechanism of Action

Target of Action

The primary target of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is currently unknown. This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions.

Mode of Action

As a derivative of phenylalanine, it may interact with biological systems in a similar manner to phenylalanine . Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its structural similarity to phenylalanine, it might be involved in the same biochemical pathways. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine .

Result of Action

The molecular and cellular effects of this compound are not well documented. Given its structural similarity to phenylalanine, it might share similar effects. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHUCLCRIWTQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)

![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)